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Compound of Interest

Compound Name: 1-Pentadecyne

Cat. No.: B1584982 Get Quote

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 1-
pentadecyne (C₁₅H₂₈), a terminal alkyne of interest in various chemical research and

development applications. The following sections detail its Nuclear Magnetic Resonance

(NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental

protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of

organic compounds. Below are the ¹H and predicted ¹³C NMR data for 1-pentadecyne.

¹H NMR Spectroscopic Data
Table 1: ¹H NMR Chemical Shift and Multiplicity Data for 1-Pentadecyne
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~2.18 Triplet (t) 2H H-3

~1.94 Triplet (t) 1H H-1

~1.52 Quintet 2H H-4

~1.27 Broad Singlet 20H H-5 to H-14

~0.88 Triplet (t) 3H H-15

Note: Data is referenced to a standard solvent signal.

¹³C NMR Spectroscopic Data (Predicted)
Due to the limited availability of experimental ¹³C NMR data in public databases, the following

chemical shifts are predicted based on established NMR prediction algorithms. These values

serve as a reliable estimation for structural verification.

Table 2: Predicted ¹³C NMR Chemical Shift Data for 1-Pentadecyne
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Predicted Chemical Shift (δ) ppm Assignment

~84.0 C-2

~68.0 C-1

~31.9 C-13

~29.7 Methylene Chain

~29.6 Methylene Chain

~29.5 Methylene Chain

~29.4 Methylene Chain

~29.2 Methylene Chain

~29.0 Methylene Chain

~28.8 Methylene Chain

~28.4 C-4

~22.7 C-14

~18.3 C-3

~14.1 C-15

Note: Predicted values can vary slightly based on the algorithm and solvent used for prediction.

Infrared (IR) Spectroscopy
IR spectroscopy is utilized to identify the functional groups present in a molecule. The IR

spectrum of 1-pentadecyne exhibits characteristic absorptions for a terminal alkyne.

Table 3: Key IR Absorption Bands for 1-Pentadecyne
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Wavenumber (cm⁻¹) Intensity Assignment

~3310 Strong, Sharp ≡C-H Stretch

~2925 Strong C-H Stretch (sp³)

~2855 Strong C-H Stretch (sp³)

~2120 Weak C≡C Stretch

~1465 Medium C-H Bend (CH₂)

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a compound. The electron ionization (EI) mass spectrum of 1-pentadecyne is characterized

by its molecular ion peak and a series of fragment ions.

Table 4: Major Mass Spectrometry Peaks for 1-Pentadecyne
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Mass-to-Charge Ratio
(m/z)

Relative Intensity (%) Possible Fragment

208 ~5 [M]⁺ (Molecular Ion)

179 ~10 [M-C₂H₅]⁺

165 ~15 [M-C₃H₇]⁺

151 ~20 [M-C₄H₉]⁺

137 ~30 [M-C₅H₁₁]⁺

123 ~45 [M-C₆H₁₃]⁺

109 ~60 [M-C₇H₁₅]⁺

95 ~80 [M-C₈H₁₇]⁺

81 ~95 [M-C₉H₁₉]⁺

67 ~100 [M-C₁₀H₂₁]⁺ (Base Peak)

55 ~75 [C₄H₇]⁺

41 ~85 [C₃H₅]⁺

Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data

presented.

NMR Spectroscopy Protocol
Sample Preparation:

Accurately weigh 5-10 mg of 1-pentadecyne.

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a

clean, dry NMR tube.

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical

shift referencing (0 ppm).
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Instrumentation and Data Acquisition:

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Acquisition:

Pulse Program: Standard single-pulse sequence.

Spectral Width: Approximately 15 ppm, centered around 5 ppm.

Acquisition Time: 2-3 seconds.

Relaxation Delay: 1-2 seconds.

Number of Scans: 16-32, to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition:

Pulse Program: Proton-decoupled single-pulse sequence.

Spectral Width: Approximately 220 ppm.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 1024 or more, depending on the sample concentration, to achieve

adequate signal-to-noise.

Data Processing:

Apply a Fourier transform to the acquired Free Induction Decay (FID).

Phase correct the resulting spectrum.

Perform baseline correction.

Calibrate the chemical shift axis using the internal standard (TMS at 0 ppm).
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Integrate the peaks in the ¹H NMR spectrum.

IR Spectroscopy Protocol
Sample Preparation (Neat Liquid):

Ensure the salt plates (e.g., NaCl or KBr) are clean and dry.

Place a single drop of neat 1-pentadecyne onto the surface of one salt plate.

Carefully place the second salt plate on top, allowing the liquid to spread into a thin film

between the plates.

Instrumentation and Data Acquisition:

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

Mode: Transmission.

Scan Range: Typically 4000 cm⁻¹ to 400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

Background: A background spectrum of the clean salt plates should be acquired prior to the

sample scan.

Data Processing:

The instrument software automatically ratios the sample spectrum to the background

spectrum to produce the final absorbance or transmittance spectrum.

Identify and label the major absorption bands.

Mass Spectrometry Protocol
Sample Introduction and Ionization:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/product/b1584982?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1584982?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Introduce a dilute solution of 1-pentadecyne in a volatile solvent (e.g., hexane or

dichloromethane) into the mass spectrometer, typically via a Gas Chromatography (GC) inlet

for separation and purification.[1]

Ionization Method: Electron Ionization (EI) is commonly used for long-chain hydrocarbons.[2]

Ionization Energy: Standard 70 eV.

Instrumentation and Data Acquisition:

Instrument: A Gas Chromatograph-Mass Spectrometer (GC-MS) system.[1]

Mass Analyzer: Quadrupole or Time-of-Flight (TOF) analyzer.

Mass Range: Scan a mass range appropriate for the molecular weight of 1-pentadecyne
and its expected fragments (e.g., m/z 35-300).

GC Conditions:

Column: A non-polar capillary column (e.g., DB-5ms).

Carrier Gas: Helium.

Temperature Program: A suitable temperature gradient to ensure good separation and

peak shape (e.g., initial temperature of 50°C, ramp to 250°C).

Data Processing:

The mass spectrum corresponding to the GC peak of 1-pentadecyne is extracted.

Identify the molecular ion peak and major fragment ions.

The fragmentation pattern can be compared to spectral libraries for confirmation.[1]

Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic

analysis of a chemical compound such as 1-pentadecyne.
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A generalized workflow for the spectroscopic analysis of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1584982#1-pentadecyne-spectroscopic-data-nmr-ir-
ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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